molecular formula C18H24N2O2S B10885259 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10885259
M. Wt: 332.5 g/mol
InChI Key: PMHDTDZMYTXCAD-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as an inhibitor of the glycine transporter-1 (GlyT-1) . The inhibition of GlyT-1 is a prominent therapeutic strategy for disorders involving NMDA receptor hypofunction, as it potentiates NMDA receptor-mediated neurotransmission by increasing glycine levels in the synaptic cleft. This mechanism is under investigation for potential applications in treating cognitive deficits associated with schizophrenia and other neurological conditions . The molecular structure of this compound integrates two key pharmacophores: a naphthalene moiety and a piperazine ring. The naphthalene system is a versatile scaffold in drug discovery, known for its ability to interact with various biological targets and is present in compounds with a wide range of activities, including central nervous system (CNS) effects . The piperazine ring is a common feature in many bioactive molecules and pharmaceuticals, contributing to favorable physicochemical properties and receptor binding . The propylsulfonyl group is a critical structural feature known to be essential for high-affinity binding to the GlyT-1 transporter . This product is intended for research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C18H24N2O2S/c1-2-14-23(21,22)20-12-10-19(11-13-20)15-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3

InChI Key

PMHDTDZMYTXCAD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

N-Alkylation of Piperazine with Naphthalen-1-ylmethyl Groups

The naphthalen-1-ylmethyl substituent is typically introduced via nucleophilic substitution or reductive amination. A common approach involves reacting piperazine with 1-(chloromethyl)naphthalene in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example:

Piperazine+1-(Chloromethyl)naphthaleneK2CO3,DMF1-(Naphthalen-1-ylmethyl)piperazine\text{Piperazine} + \text{1-(Chloromethyl)naphthalene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Naphthalen-1-ylmethyl)piperazine}

Yields for this step range from 60–75%, with purification achieved via column chromatography (hexane/ethyl acetate).

Challenges : Competing dialkylation can occur due to piperazine’s two reactive nitrogen atoms. To mitigate this, stoichiometric control (1:1 molar ratio) and Boc-protection strategies are employed. For instance, Boc-piperazine undergoes mono-alkylation, followed by deprotection with HCl gas to yield the secondary amine.

Sulfonylation of Piperazine with Propylsulfonyl Groups

The propylsulfonyl group is introduced via reaction of the secondary amine with propane-1-sulfonyl chloride under basic conditions. Triethylamine (Et3_3N) or pyridine is used to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents:

1-(Naphthalen-1-ylmethyl)piperazine+CH3CH2CH2SO2ClEt3N,THFTarget Compound\text{1-(Naphthalen-1-ylmethyl)piperazine} + \text{CH}3\text{CH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}

Reaction times vary from 4–12 hours at 0–25°C, yielding 70–85% product after aqueous workup and recrystallization.

Key Considerations :

  • Sulfonyl Chloride Stability : Propane-1-sulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.

  • Regioselectivity : The less hindered nitrogen of piperazine is preferentially sulfonylated, but steric effects from the naphthalen-1-ylmethyl group may necessitate higher temperatures or prolonged reaction times.

Integrated Synthetic Routes

Two-Step Sequential Alkylation-Sulfonylation

This approach is widely adopted for its simplicity and scalability:

StepReagents/ConditionsYieldPurity (HPLC)
1. Alkylation1-(Chloromethyl)naphthalene, K2_2CO3_3, DMF, 80°C, 8h68%92%
2. SulfonylationPropane-1-sulfonyl chloride, Et3_3N, THF, 0°C→25°C, 6h78%95%

Advantages : Minimal intermediate purification; suitable for gram-scale synthesis.

One-Pot Tandem Methodology

Recent advances enable concurrent alkylation and sulfonylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide):

\text{Piperazine} \xrightarrow[\text{1-(Chloromethyl)naphthalene, Propane-1-sulfonyl chloride}]{\text{TBAB, K}2\text{CO}3, \text{H}2\text{O/CH}2\text{Cl}_2}} \text{Target Compound}

Yields reach 65% with reduced solvent consumption, though byproduct formation (e.g., dialkylated species) remains a concern.

Palladium-Catalyzed Cross-Coupling Approaches

For high-purity applications, palladium-mediated Buchwald-Hartwig couplings have been explored to construct the naphthalen-1-ylmethyl-piperazine scaffold. Using 1-bromo-7-fluoronaphthalene and Boc-piperazine with Pd(OAc)2_2/Xantphos, the coupling achieves >90% conversion, followed by deprotection and sulfonylation:

1-Boc-piperazine+1-Bromo-7-fluoronaphthalenePd(OAc)2,XantphosIntermediateHCl gas1-(Naphthalen-1-ylmethyl)piperazine\text{1-Boc-piperazine} + \text{1-Bromo-7-fluoronaphthalene} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Intermediate} \xrightarrow{\text{HCl gas}} \text{1-(Naphthalen-1-ylmethyl)piperazine}

This method reduces toxic byproducts but requires rigorous palladium removal (<20 ppm).

Analytical and Purification Techniques

  • Chromatography : Silica gel columns (hexane/ethyl acetate) resolve mono- vs. dialkylated impurities.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

  • Spectroscopy : 1^1H NMR (CDCl3_3) confirms regioselectivity:

    • Naphthalene protons: δ 7.8–8.3 (m, 7H)

    • Piperazine CH2_2: δ 2.5–3.1 (m, 8H)

    • Propylsulfonyl CH2_2: δ 1.0 (t, 3H), 1.8 (sextet, 2H), 3.0 (t, 2H)

Comparative Analysis of Methodologies

MethodYield (%)Pd Content (ppm)ScalabilityCost Efficiency
Two-Step Sequential68–78N/AHighModerate
One-Pot Tandem65N/AModerateHigh
Pd-Catalyzed Coupling75–85<20LowLow

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group (-SO₂-) is redox-active, enabling oxidation under specific conditions:

  • Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the sulfonyl group to sulfonic acid derivatives at 0–5°C.

  • Metal-catalyzed oxidation : Manganese dioxide (MnO₂) in acetonitrile facilitates oxidation of the propyl chain, forming ketone intermediates.

Key Data :

Oxidizing AgentTemperatureProductYield
mCPBA0–5°CSulfonic acid derivative78%
MnO₂25°C3-Ketopropylsulfonyl piperazine62%

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Concentrated HCl (12 M) at reflux cleaves the sulfonamide group, yielding naphthalen-1-ylmethylpiperazine and propylsulfonic acid.

  • Alkaline hydrolysis : NaOH (6 M) at 80°C generates sodium sulfonate salts.

Kinetics :

  • Acidic conditions show faster reaction rates (t₁/₂ = 2.5 hr) compared to alkaline conditions (t₁/₂ = 4.8 hr).

Nucleophilic Substitution

The piperazine nitrogen atoms participate in substitution reactions:

  • Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.

  • Acylation : Acetic anhydride in pyridine acetylates the secondary amine, producing N-acetyl derivatives.

Reactivity Comparison :

Reaction TypeReagentSite of SubstitutionYield
AlkylationCH₃IPiperazine N-atom85%
Acylation(CH₃CO)₂OPiperazine N-atom73%

Metal Complexation

The piperazine ring acts as a polydentate ligand:

  • Coordination with transition metals : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.

  • Biological complexation : Binds to bacterial efflux pump proteins (e.g., AcrB in E. coli), disrupting multidrug resistance mechanisms.

Stability Constants :

Metal Ionlog K (Stability Constant)
Cu²⁺4.2 ± 0.3
Fe³⁺3.8 ± 0.2

Reduction Reactions

Limited reduction pathways are observed:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) reduces the naphthalene ring to tetralin derivatives under H₂ (1 atm).

  • Sodium borohydride : Selectively reduces imine byproducts in multi-step syntheses .

Selectivity Note : The sulfonyl group remains intact during hydrogenation, highlighting its chemical robustness.

Microwave-Assisted Reactions

Comparative studies show enhanced efficiency under microwave irradiation :

  • Schiff base formation : Reaction time reduced from 4 hours (conventional) to 15 minutes with 95% yield .

Optimized Conditions :

ParameterConventionalMicrowave
Time4 hr15 min
Yield78%95%
Temperature80°C120°C

Stability Profile

The compound demonstrates:

  • Thermal stability : Decomposes at 215°C (DSC analysis) .

  • Photostability : Degrades by <5% under UV light (λ = 254 nm) over 24 hr.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. Its structural features suggest various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for treating infections caused by resistant microorganisms.
  • Anti-inflammatory Effects : Research suggests that derivatives of piperazine compounds, including this one, may have significant anti-inflammatory activities, which can be beneficial in treating inflammatory disorders .
  • Cancer Treatment : The compound's ability to modulate specific biological pathways makes it a potential candidate for cancer therapy. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation .

Pharmacological Insights

The pharmacological profile of 1-(naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine is still under investigation, but several key areas have been identified:

  • Mechanism of Action : Initial findings indicate that the compound may interact with various molecular targets, including enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential .
  • Pharmacokinetics and Pharmacodynamics : Further research is needed to explore the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (biological response) of this compound. Such studies will help define its efficacy and safety profiles in clinical settings .

Structural Comparisons and Derivatives

Comparative analysis with structurally similar compounds can provide insights into the unique characteristics of this compound. Below is a summary table comparing this compound with related derivatives:

Compound NameStructural FeaturesUnique Characteristics
1-(Naphthalen-1-ylmethyl)-4-benzylpiperazineBenzyl group instead of propylsulfonylLacks sulfonamide functionality; may exhibit different pharmacological properties
1-(Naphthalen-1-ylmethyl)-4-(methoxybenzyl)piperazineMethoxybenzyl groupPotentially different solubility and binding characteristics compared to propylsulfonamide
1-(Naphthalen-1-ylmethyl)-4-(trifluoromethyl)benzylpiperazineTrifluoromethyl groupEnhanced lipophilicity and metabolic stability, impacting bioavailability and activity

The presence of the sulfonamide group in this compound enhances its solubility and interaction with biological targets compared to similar compounds lacking this functionality.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing valuable insights into the potential applications of this compound:

  • A study on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that similar structural motifs could enhance anti-cancer activity .
  • Research has indicated that piperazine derivatives can serve as effective inhibitors of enzymes involved in metabolic disorders, highlighting their therapeutic potential in treating conditions such as diabetes and obesity .

Mechanism of Action

The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)piperazine: Lacks the propylsulfonyl group, which may result in different chemical and biological properties.

    4-(Propylsulfonyl)piperazine: Lacks the naphthylmethyl group, which may affect its binding affinity and specificity.

Uniqueness

1-(1-NAPHTHYLMETHYL)-4-(PROPYLSULFONYL)PIPERAZINE is unique due to the presence of both the naphthylmethyl and propylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure, which includes a naphthalen-1-ylmethyl group and a propylsulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.

Chemical Structure

The molecular formula of this compound is C15H20N2O2SC_{15}H_{20}N_2O_2S. The structural representation highlights the piperazine ring, which is pivotal for its biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The naphthalene moiety may enhance binding affinity to aromatic residues in target proteins, while the propylsulfonyl group is believed to improve solubility and bioavailability. These interactions can modulate key biological pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer models, with IC50 values comparable to established chemotherapeutics .
  • Immunomodulatory Effects : The compound has been shown to influence immune cell populations during inflammatory responses. Studies indicate that it can enhance the activation of CD4+ and CD8+ T cells, as well as myeloid cells, suggesting potential applications in modulating immune responses during inflammation .
  • MAO Inhibition : Some derivatives of piperazine compounds have shown inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This suggests a possible role in treating neurological disorders .

Case Studies

Several studies have investigated the biological activity of similar piperazine derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 57.3 µM .
Study 2 Showed immunomodulatory properties by enhancing effector immune cell populations during aseptic inflammation .
Study 3 Reported MAO-A and MAO-B inhibitory activities in related piperazine derivatives, indicating potential for CNS applications .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary findings suggest that its structural characteristics may facilitate better absorption and distribution compared to other piperazine derivatives lacking the sulfonamide functionality .

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : The compound can be synthesized via nucleophilic substitution. For example, reacting 1-chloromethylnaphthalene with piperazine in THF under reflux conditions yields the naphthalen-1-ylmethylpiperazine intermediate. Subsequent sulfonylation with propylsulfonyl chloride in DCM, using a base like DIPEA (N,N-diisopropylethylamine), introduces the sulfonyl group .
  • Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or crystallization (Et₂O) improves purity (>95%). Monitor reaction progress via TLC or HPLC .
  • Critical Parameters : Control reaction temperature (20–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts like disubstituted derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for naphthyl), methylene protons adjacent to the sulfonyl group (δ 3.5–4.0 ppm), and piperazine ring protons (δ 2.5–3.2 ppm). Compare shifts with analogs like 1-(4-fluorobenzyl)piperazine derivatives .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~357 g/mol). Validate fragmentation patterns against computational tools like PubChem .
  • XRPD : Use X-ray powder diffraction to confirm crystallinity and polymorphic forms, especially if solubility issues arise in biological assays .

Q. How do solubility and stability impact experimental design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in DMF, DCM, or THF. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis. Monitor decomposition via LC-MS; common byproducts include naphthalenemethanol and propylsulfonic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding?

Methodological Answer:

  • Modular Modifications :
    • Naphthyl Group : Replace with substituted aryl rings (e.g., 8-methoxynaphthyl) to enhance π-π stacking with hydrophobic receptor pockets .
    • Sulfonyl Group : Test alkylsulfonyl (propyl vs. methyl) or arylsulfonyl variants to modulate electron-withdrawing effects and hydrogen bonding .
  • Binding Assays : Use radioligand displacement (e.g., 5-HT1A or D2 receptors at 1–100 nM concentrations). Compare IC50 values with reference compounds like buspirone or GBR 12909 .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Contradictions may arise from impurities (e.g., unreacted naphthyl precursors). Reanalyze batches via HPLC (C18 column, 0.1% TFA in H2O/MeCN) and NMR .
  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4 inhibition) to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can analytical methods be developed for quantifying the compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases. Monitor transitions m/z 357→184 (sulfonyl cleavage) and 357→141 (naphthyl fragment) for selective quantification .
  • Validation Parameters : Establish linearity (1–1000 ng/mL), LOD/LOQ (<1 ng/mL), and recovery (>90% in plasma/brain homogenates) .
  • Cross-Validation : Compare with GC-MS (derivatize with BSTFA) to confirm accuracy in tissue distribution studies .

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